Cas no 850589-54-7 (3-Fluoro-5-isopropoxyphenylboronic acid)

3-Fluoro-5-isopropoxyphenylboronic acid is a boronic acid derivative featuring a fluorine substituent and an isopropoxy group on the phenyl ring. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of the electron-withdrawing fluorine atom and the sterically hindered isopropoxy group enhances its reactivity and stability under coupling conditions. It is particularly valuable in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. The product is typically supplied as a white to off-white crystalline solid with high purity, ensuring consistent performance in synthetic applications. Proper storage under inert conditions is recommended to maintain stability.
3-Fluoro-5-isopropoxyphenylboronic acid structure
850589-54-7 structure
商品名:3-Fluoro-5-isopropoxyphenylboronic acid
CAS番号:850589-54-7
MF:C9H12BO3F
メガワット:197.99918
MDL:MFCD07363781
CID:720301
PubChem ID:44558177

3-Fluoro-5-isopropoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-isopropoxyphenylboronic acid
    • 3-Fluoro-5-isopropoxybenzeneboronic acid
    • (3-fluoro-5-propan-2-yloxyphenyl)boronic acid
    • 3-FLUORO-5-(ISOPROPOXY)BENZENEBORONIC ACID
    • 3-Fluoro-5-(isopropoxy)phenylboronic acid
    • Boronic acid,B-(3-fluoro-5-propoxyphenyl)-
    • D71526
    • AB30755
    • 1195945-65-3
    • AKOS006222939
    • DB-010590
    • N12065
    • (3-fluoro-5-isopropoxyphenyl)boronic acid, AldrichCPR
    • (3-fluoro-5-isopropoxy-phenyl)boronic acid
    • (3-fluoro-5-isopropoxyphenyl)boronic acid
    • SCHEMBL7703491
    • (3-fluoro-5-isopropoxyphenyl)boronicacid
    • DTXSID60659391
    • 850589-54-7
    • MFCD07363781
    • {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
    • J-512526
    • BS-49586
    • MDL: MFCD07363781
    • インチ: InChI=1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3
    • InChIKey: HJJYROZZJOJOOW-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC(=CC(=C1)F)OC(C)C)(O)O

計算された属性

  • せいみつぶんしりょう: 198.086353g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 198.086353g/mol
  • 単一同位体質量: 198.086353g/mol
  • 水素結合トポロジー分子極性表面積: 49.7Ų
  • 重原子数: 14
  • 複雑さ: 177
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 136-140
  • PSA: 49.69000
  • LogP: 0.29270

3-Fluoro-5-isopropoxyphenylboronic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

3-Fluoro-5-isopropoxyphenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Fluoro-5-isopropoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H99667-250mg
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 98%
250MG
¥560 2023-04-09
Chemenu
CM368993-1g
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 95%+
1g
$107 2022-08-31
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H99667-1g
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 98%
1g
¥1580 2023-04-09
Cooke Chemical
F314523-1g
3-Fluoro-5-isopropoxybenzeneboronic acid
850589-54-7 98
1g
RMB 4056.80 2025-02-21
Cooke Chemical
F314523-250mg
3-Fluoro-5-isopropoxybenzeneboronic acid
850589-54-7 98
250mg
RMB 1265.60 2025-02-21
Chemenu
CM368993-5g
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 95%+
5g
$248 2022-08-31
TRC
F632745-1g
3-Fluoro-5-Isopropoxyphenylboronic Acid
850589-54-7
1g
$ 95.00 2022-06-04
Chemenu
CM368993-25g
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 95%+
25g
$731 2022-08-31
TRC
F632745-5g
3-Fluoro-5-Isopropoxyphenylboronic Acid
850589-54-7
5g
$ 320.00 2022-06-04
Chemenu
CM368993-250mg
3-Fluoro-5-isopropoxyphenylboronic acid
850589-54-7 95%+
250mg
$57 2022-08-31

3-Fluoro-5-isopropoxyphenylboronic acid 関連文献

3-Fluoro-5-isopropoxyphenylboronic acidに関する追加情報

Comprehensive Guide to 3-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 850589-54-7): Properties, Applications, and Industry Insights

3-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 850589-54-7) is a specialized boronic acid derivative widely recognized for its role in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This compound features a unique molecular structure combining a fluorine substituent and an isopropoxy group, making it invaluable in pharmaceutical synthesis and material science. With the growing demand for high-purity intermediates, this compound has gained attention in drug discovery and agrochemical research.

The 3-Fluoro-5-isopropoxyphenylboronic acid market is expanding due to its compatibility with green chemistry principles. Researchers are increasingly exploring its use in catalytic systems and bioconjugation, aligning with trends like sustainable synthesis and precision medicine. A 2023 study highlighted its potential in creating PET radiotracers for neurological imaging, addressing the rising interest in diagnostic biomarkers.

From a technical perspective, the boronic acid moiety in this compound enables selective C-C bond formation, while the fluoro group enhances metabolic stability—a critical factor in prodrug design. Its lipophilicity (logP ≈ 2.1) and hydrogen-bonding capacity make it ideal for modulating bioavailability in small-molecule APIs. These properties answer frequent queries about "boronic acids in drug delivery" and "fluorinated building blocks."

In material science, CAS 850589-54-7 contributes to organic electronics as a precursor for conjugated polymers. Its electron-withdrawing characteristics help tune HOMO-LUMO gaps—a hot topic in OLED development forums. Manufacturers emphasize its batch-to-batch consistency (>98% HPLC purity), addressing industry concerns about reproducibility in organic synthesis.

Storage recommendations for 3-Fluoro-5-isopropoxyphenylboronic acid typically suggest anhydrous conditions at 2-8°C to prevent protodeboronation—a common challenge with arylboronic acids. This aligns with search trends for "stability of boronic acid derivatives." Recent patents (e.g., WO2023056321) demonstrate its utility in kinase inhibitor scaffolds, reflecting the compound’s relevance in targeted cancer therapies.

Analytical methods for this compound often employ 19F-NMR (δ ≈ -115 ppm) and LC-MS (m/z 212.1 [M-H]-), providing answers to technical questions about characterization techniques. The isopropoxy group’s rotational barrier also makes it interesting for conformational studies, a niche but growing research area.

With the global boronic acid market projected to grow at 6.8% CAGR (2024-2030), 850589-54-7 stands out for its balance between reactivity and stability. Its applications span from fluorescent probes to covalent organic frameworks (COFs), making it a versatile candidate for researchers investigating "multifunctional organic compounds"—a keyword with increasing search volume.

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